molecular formula C20H18N2O4 B11248842 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11248842
M. Wt: 350.4 g/mol
InChI Key: PQXURCZOMBLJEC-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a pyrrolidinone ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-25-16-7-4-6-15(11-16)22-12-14(10-19(22)23)21-20(24)18-9-13-5-2-3-8-17(13)26-18/h2-9,11,14H,10,12H2,1H3,(H,21,24)

InChI Key

PQXURCZOMBLJEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the reaction of a suitable amine with a γ-lactone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrrolidinone intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

  • N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
  • N-[1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, such as increased or decreased potency against specific targets.
  • Chemical Reactivity: Different substituents can alter the compound’s reactivity in chemical reactions, influencing the types of derivatives that can be synthesized.

This detailed article provides a comprehensive overview of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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